4-Amino-9h-fluoren-9-ol
Description
4-Amino-9H-fluoren-9-ol is a fluorene derivative featuring an amino group at position 4 and a hydroxyl group at position 8. Fluorene-based compounds are widely studied for their applications in pharmaceuticals, organic electronics, and as intermediates in synthetic chemistry. The amino group enhances nucleophilic reactivity, enabling participation in coupling reactions, while the hydroxyl group contributes to hydrogen bonding and solubility in polar solvents.
Properties
CAS No. |
7144-68-5 |
|---|---|
Molecular Formula |
C13H11NO |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-amino-9H-fluoren-9-ol |
InChI |
InChI=1S/C13H11NO/c14-11-7-3-6-10-12(11)8-4-1-2-5-9(8)13(10)15/h1-7,13,15H,14H2 |
InChI Key |
MNJKPEPRWKGXBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C2C(=CC=C3)N)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-9h-fluoren-9-ol typically involves the functionalization of fluorene derivatives. One common method is the reduction of 4-nitro-9h-fluoren-9-one to 4-amino-9h-fluoren-9-one, followed by a reduction to this compound . The reaction conditions often involve the use of hydrogen gas and a suitable catalyst, such as palladium on carbon, under elevated temperatures and pressures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-Amino-9h-fluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 4-amino-9h-fluoren-9-one.
Reduction: The compound can be reduced to form different derivatives, depending on the reaction conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium on carbon is commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: 4-Amino-9h-fluoren-9-one.
Reduction: Various reduced derivatives depending on the specific conditions.
Substitution: Substituted fluorenes with different functional groups.
Scientific Research Applications
4-Amino-9h-fluoren-9-ol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Amino-9h-fluoren-9-ol involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Physicochemical Properties
- Solubility: The amino and hydroxyl groups in this compound likely improve solubility in polar solvents (e.g., water, alcohols) compared to methylated analogs like 9,9-dimethyl-9H-fluoren-4-ol, which are more hydrophobic . The fluorophenyl derivative (9-(4-fluorophenyl)-9H-fluoren-9-ol) exhibits moderate solubility in organic solvents due to aromatic fluorine .
- Thermal Stability: Methyl and dimethyl substitutions (e.g., 9-methyl-9H-fluoren-9-ol) enhance thermal stability by reducing oxidative degradation . Bisphenol analogs (e.g., 4,4'-(9-Fluorenylidene)diphenol) show high melting points, suitable for polymer applications .
Chemical Reactivity
- Amino Group Reactivity: The -NH₂ group in this compound enables reactions such as acylation, sulfonation, and cross-coupling, similar to Fmoc-protected amino acids used in peptide synthesis . In contrast, nitro-substituted analogs (e.g., N-Fmoc-4-nitro-L-phenylalanine) undergo reduction to amines, highlighting divergent synthetic pathways .
- Hydroxyl Group Reactivity: The -OH group at position 9 participates in hydrogen bonding and esterification. For example, 9-fluorenone-4-carboxamide derivatives are synthesized via hydroxyl activation .
Research Findings and Trends
Crystallography :
Synthetic Methodologies :
- Environmental Impact: Methylated fluorenols exhibit lower biodegradability compared to polar derivatives, raising concerns about environmental persistence .
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